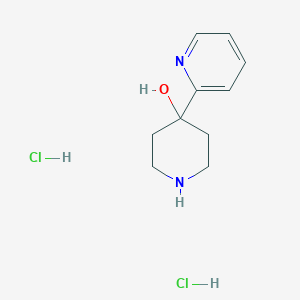
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes or receptors, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that this compound may have various biochemical and physiological effects. For example, it has been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases. Additionally, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol in lab experiments is its relatively simple synthesis method. Additionally, the compound has been shown to have potential applications in various fields, making it a versatile tool for scientific research. However, one limitation of using the compound is the lack of understanding of its mechanism of action, which may limit its potential applications.
Zukünftige Richtungen
There are several potential future directions for research on 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol. One direction is to further investigate its potential as a drug candidate for the treatment of various diseases. Another direction is to study its potential as a catalyst in various reactions. Additionally, further research could be done to better understand its mechanism of action and its potential applications in materials science.
Synthesemethoden
The synthesis of 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol involves the reaction of 2,3-dihydro-1H-inden-5-ol with pyridine-4-carboxaldehyde in the presence of a catalyst. This reaction results in the formation of this compound. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol has been studied for its potential applications in various fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, it has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, it has been studied for its potential use in the synthesis of novel materials with unique properties. In catalysis, it has been investigated for its potential as a catalyst in various reactions.
Eigenschaften
IUPAC Name |
2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c17-15-2-1-13-8-12(9-14(13)10-15)7-11-3-5-16-6-4-11/h1-6,10,12,17H,7-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVIVKTTYYDAGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)O)CC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437545 |
Source


|
| Record name | 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154932-75-9 |
Source


|
| Record name | 2-(pyridin-4-ylmethyl)-2,3-dihydro-1H-inden-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)








![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)